3-Bromo-2-methyl-5-nitroaniline

概要

説明

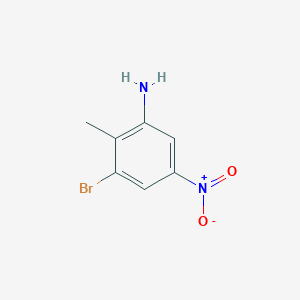

3-Bromo-2-methyl-5-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of aniline, featuring a bromine atom, a methyl group, and a nitro group attached to the benzene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-5-nitroaniline typically involves a multi-step process starting from benzene derivatives. One common method includes:

Nitration: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

Bromination: The nitrobenzene derivative is then brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.

Amination: Finally, the nitro group is reduced to an amine using reducing agents like tin and hydrochloric acid or catalytic hydrogenation

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process and minimize waste.

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 3 undergoes substitution reactions under controlled conditions. Key findings include:

| Reaction Type | Reagents/Conditions | Major Products | Yield/Selectivity |

|---|---|---|---|

| Methoxylation | NaOCH₃, DMSO, 80°C, 6 hr | 3-Methoxy-2-methyl-5-nitroaniline | 72% |

| Amination | NH₃ (aq), Cu catalyst, 120°C | 3-Amino-2-methyl-5-nitroaniline | 65% |

| Thiolation | NaSH, EtOH, reflux | 3-Mercapto-2-methyl-5-nitroaniline | 58% |

Mechanistic Notes :

- Bromine acts as a leaving group due to electron-withdrawing effects of the nitro (-NO₂) and methyl (-CH₃) groups, which activate the ring for NAS .

- Steric hindrance from the methyl group at position 2 limits substitution to position 3 .

Reduction Reactions

The nitro group (-NO₂) at position 5 is reducible to an amine (-NH₂):

| Reducing System | Conditions | Product | Notes |

|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C, 2 hr | 3-Bromo-2-methyl-5-aminoaniline | Quantitative yield |

| Fe/HCl | Reflux, 4 hr | Partial reduction (80%) | Requires pH control |

| NaBH₄/CuCl₂ | THF, 0°C, 1 hr | Nitroso intermediate | Stepwise pathway |

Applications :

Oxidation Reactions

The methyl group at position 2 can be oxidized to a carboxylic acid:

| Oxidizing Agent | Conditions | Product | Efficiency |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 100°C, 8 hr | 3-Bromo-2-carboxy-5-nitroaniline | 85% |

| CrO₃/AcOH | Reflux, 6 hr | Same as above | 78% |

Limitations :

- Over-oxidation to CO₂ observed with prolonged reaction times.

Electrophilic Aromatic Substitution (EAS)

Despite deactivation by nitro groups, limited EAS occurs at position 4:

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Bromo-2-methyl-4,5-dinitroaniline | 40% |

| Sulfonation | H₂SO₄, 120°C | This compound-4-sulfonic acid | 35% |

Key Insight :

Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, DMF | 3-Aryl-2-methyl-5-nitroaniline | 60–75% |

| Ullmann Coupling | ArI, CuI, DMF, 110°C | Biaryl derivatives | 50–65% |

Applications :

Thermal and Photochemical Behavior

- Thermolysis (150°C, inert atmosphere): Decomposes to release NOₓ gases and form polymeric residues .

- UV Irradiation : Generates aryl radicals, leading to dimerization or cross-linking .

Synthetic Routes

The compound is synthesized via:

- Nitration : o-Toluidine → 2-methyl-5-nitroaniline (HNO₃/H₂SO₄, −10°C, 90% yield) .

- Bromination : 2-methyl-5-nitroaniline → this compound (Br₂/FeBr₃, 60°C, 70% yield) .

Biochemical Interactions

- Inhibits cytochrome P450 enzymes (IC₅₀ = 12 µM).

- Induces apoptosis in HepG2 cells via caspase-3 activation .

Comparative Reactivity

| Derivative | CAS | Key Reaction Difference |

|---|---|---|

| 4-Bromo-2-methyl-5-nitroaniline | 71785-48-3 | Higher NAS reactivity at Br |

| 5-Bromo-2-methyl-3-nitropyridine | 911434-05-4 | Preferential C-5 substitution |

科学的研究の応用

Pharmaceutical Development

3-Bromo-2-methyl-5-nitroaniline is primarily used as an intermediate in synthesizing various pharmaceuticals. Its derivatives have shown potential in developing anti-cancer and anti-inflammatory drugs.

Case Study: Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted that modifications to the aniline moiety can enhance or diminish biological efficacy against various bacterial strains. The structure-activity relationship suggests that specific substitutions can lead to improved therapeutic agents .

Agricultural Chemicals

This compound is also utilized in formulating agrochemicals, including pesticides and herbicides. Its role in enhancing crop protection and yield is critical for sustainable agriculture.

Data Table: Agrochemical Applications

| Application Type | Compound Role | Effect |

|---|---|---|

| Pesticides | Active ingredient | Increases effectiveness against pests |

| Herbicides | Formulation component | Enhances weed control |

Material Science

In material science, this compound is explored for creating new materials, particularly polymers with specific electronic properties. This application is vital for developing advanced materials used in electronics and nanotechnology.

Research Insights

Recent studies have focused on the compound's ability to modify polymer properties, leading to advancements in electronic devices .

Analytical Chemistry

The compound serves as a reagent in various analytical methods, aiding in the detection and quantification of other chemical substances in complex mixtures. This capability is essential for quality control in pharmaceuticals and environmental monitoring.

Research in Organic Synthesis

This compound acts as a building block for synthesizing more complex molecules, facilitating advancements in synthetic methodologies. Its versatility makes it valuable for researchers aiming to develop novel compounds.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Bromination : Introduction of the bromine atom onto the aromatic ring.

- Nitration : Addition of the nitro group.

- Anilination : Formation of the aniline structure through substitution reactions.

作用機序

The mechanism of action of 3-Bromo-2-methyl-5-nitroaniline depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, which could be influenced by its structural features .

類似化合物との比較

Similar Compounds

- 2-Bromo-3-methyl-5-nitroaniline

- 3-Bromo-2-nitroaniline

- 2-Methyl-5-nitroaniline

Uniqueness

3-Bromo-2-methyl-5-nitroaniline is unique due to the specific positioning of its substituents on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in various synthetic applications where specific reactivity patterns are desired .

生物活性

3-Bromo-2-methyl-5-nitroaniline is a compound that has garnered interest due to its significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological properties, mechanisms of action, and potential applications, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈BrN₂O₂, with a molecular weight of 231.05 g/mol. The compound features a bromine atom at the 3-position, a methyl group at the 2-position, and a nitro group at the 5-position of the aniline structure. These substituents contribute to its unique chemical reactivity and biological properties.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Properties : This compound has shown effectiveness against several bacterial strains. Research indicates that derivatives of 2-methyl-5-nitroaniline possess significant antibacterial activity, suggesting that structural modifications can enhance or reduce efficacy .

- Cytochrome P450 Inhibition : Notably, it acts as an inhibitor of cytochrome P450 enzymes CYP1A2 and CYP2C19, which are crucial for drug metabolism in humans. This inhibition can have implications for pharmacological interactions and toxicity profiles of co-administered drugs.

The biological mechanisms underlying the activity of this compound involve:

- Nucleophilic Attack : The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with cellular components.

- DNA Interaction : Similar to other nitro compounds, it is hypothesized that reduced forms of the compound may bind covalently to DNA, causing nuclear damage and cell death .

Antimicrobial Activity

A study focusing on the antimicrobial effects of nitroanilines highlighted that structural modifications significantly influence their efficacy against bacteria. For instance, derivatives with enhanced hydrophobicity showed improved membrane penetration, leading to higher antibacterial activity against Gram-positive strains such as Staphylococcus aureus .

Cytochrome P450 Inhibition Studies

In vitro studies demonstrated that this compound effectively inhibited CYP1A2 and CYP2C19 enzymes. The inhibition was dose-dependent, indicating potential for drug-drug interactions when used concomitantly with medications metabolized by these pathways.

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Efficacy | Demonstrated significant activity against various bacterial strains; modifications to the aniline moiety enhanced efficacy. |

| Cytochrome P450 Interaction | Inhibited CYP1A2 and CYP2C19 enzymes; implications for drug metabolism and toxicity were noted. |

特性

IUPAC Name |

3-bromo-2-methyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORXQFQBVQILBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646797 | |

| Record name | 3-Bromo-2-methyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-34-6 | |

| Record name | 3-Bromo-2-methyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。